tert-Butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl ester group, a bromine atom, and a propoxy group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate typically involves the reaction of 3-bromo-4-propoxypyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrrolidine derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
tert-Butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. This reactivity is exploited in the synthesis of various derivatives with potential biological activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate
- tert-Butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate is unique due to the presence of the propoxy group, which imparts distinct chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C12H22BrNO3 |
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Molecular Weight |
308.21 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22BrNO3/c1-5-6-16-10-8-14(7-9(10)13)11(15)17-12(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
BWCNEJVKCBDMJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CN(CC1Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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